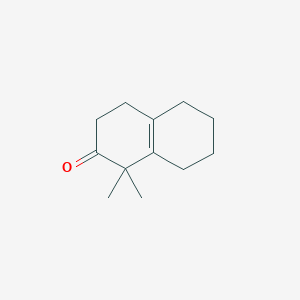
1,1-dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-one
説明
1,1-dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-one is a chemical compound with the molecular formula C12H18O It is a derivative of naphthalene, characterized by the presence of a ketone group at the second position and six hydrogen atoms added to the naphthalene ring, making it a hexahydro derivative
特性
CAS番号 |
1609-25-2 |
|---|---|
分子式 |
C12H18O |
分子量 |
178.27 g/mol |
IUPAC名 |
1,1-dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-one |
InChI |
InChI=1S/C12H18O/c1-12(2)10-6-4-3-5-9(10)7-8-11(12)13/h3-8H2,1-2H3 |
InChIキー |
LQOBSLHZHXWKAO-UHFFFAOYSA-N |
SMILES |
CC1(C2=C(CCCC2)CCC1=O)C |
正規SMILES |
CC1(C2=C(CCCC2)CCC1=O)C |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-one typically involves the hydrogenation of 2-naphthalenone. The process requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction can be summarized as follows:
2-Naphthalenone+H2Pd/C2(1H)-Naphthalenone, 3,4,5,6,7,8-hexahydro-1,1-dimethyl-
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow hydrogenation reactors to ensure efficient and scalable synthesis. The use of high-pressure hydrogen gas and robust catalysts ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
1,1-dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to form alcohols.
Substitution: The hydrogen atoms on the naphthalene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
1,1-dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 1,1-dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the hydrophobic naphthalene ring can interact with lipid membranes, affecting cellular processes.
類似化合物との比較
Similar Compounds
2-Naphthalenone: The parent compound without hydrogenation.
1,2,3,4-Tetrahydro-2-naphthalenone: A partially hydrogenated derivative.
2-Acetylnaphthalene: A similar compound with an acetyl group instead of a ketone.
Uniqueness
1,1-dimethyl-3,4,5,6,7,8-hexahydronaphthalen-2-one is unique due to its fully hydrogenated naphthalene ring and the presence of two methyl groups at the first position. This structural configuration imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


